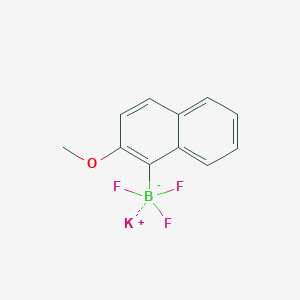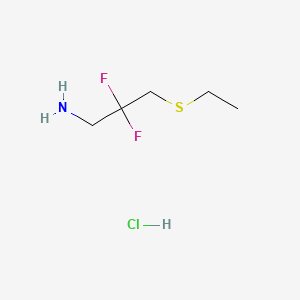
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethylsulfanyl group, two fluorine atoms, and an amine group, making it a versatile molecule for different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the amine group or other functional groups.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the use of appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can lead to the formation of various halogenated derivatives .
Applications De Recherche Scientifique
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities, receptor interactions, and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Methylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
- 3-(Propylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
- 3-(Butylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride
Uniqueness
3-(Ethylsulfanyl)-2,2-difluoropropan-1-amine hydrochloride is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, can influence the compound’s reactivity and interactions compared to its methyl, propyl, or butyl analogs .
Propriétés
Formule moléculaire |
C5H12ClF2NS |
|---|---|
Poids moléculaire |
191.67 g/mol |
Nom IUPAC |
3-ethylsulfanyl-2,2-difluoropropan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H11F2NS.ClH/c1-2-9-4-5(6,7)3-8;/h2-4,8H2,1H3;1H |
Clé InChI |
WDRKLKRFRMGKJE-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(CN)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


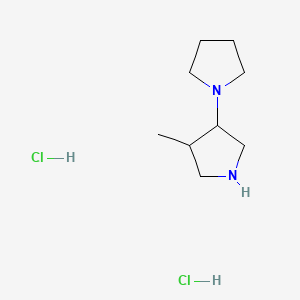
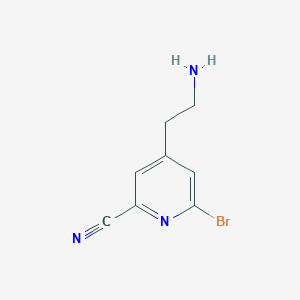

![3-{3-[(4-azidobutyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13458635.png)
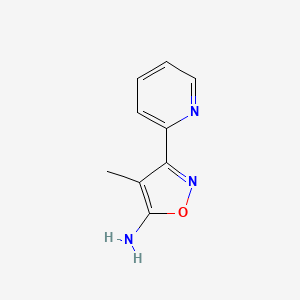

![7-Methyl-6-oxaspiro[3.4]octan-5-one](/img/structure/B13458647.png)
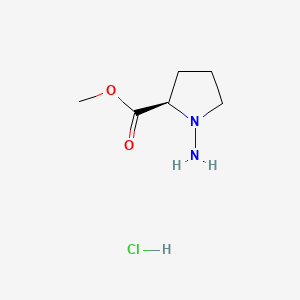
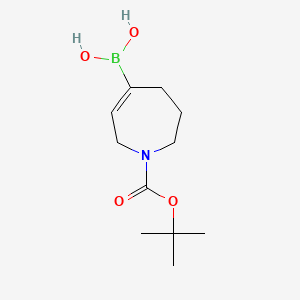
![3-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine](/img/structure/B13458656.png)
![[5-(2,4-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13458661.png)
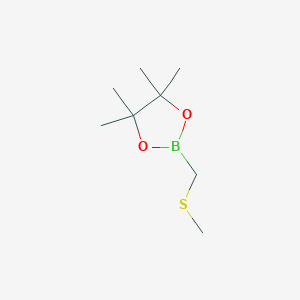
![rac-[(1R,2R)-2-{[(tert-butyldimethylsilyl)oxy]methyl}cyclopropyl]boronic acid](/img/structure/B13458680.png)
